![molecular formula C21H39ClO3 B1146299 rac 1-Oleoyl-2-chloropropanediol CAS No. 1639207-37-6](/img/new.no-structure.jpg)
rac 1-Oleoyl-2-chloropropanediol
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Overview
Description
rac 1-Oleoyl-2-chloropropanediol: is a chemical compound with the molecular formula C₂₁H₃₉ClO₃ and a molecular weight of 374.99 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is a derivative of oleic acid and is characterized by the presence of a chloropropanediol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-chloropropanediol typically involves the esterification of oleic acid with 2-chloro-3-hydroxypropyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include oleic acid, 2-chloro-3-hydroxypropyl ester, and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 1-Oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropanediol moiety to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted propanediol derivatives.
Scientific Research Applications
rac 1-Oleoyl-2-chloropropanediol has several applications in scientific research:
Chemistry: Used as a reference material in synthetic chemistry and analytical studies.
Biology: Studied for its effects on lipid metabolism and cellular processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized lipids and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
rac 1-Oleoyl-3-chloropropanediol: Another chlorinated derivative of oleoyl propanediol, used in similar research applications.
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): A synthetic lung surfactant used in medical applications.
Uniqueness: rac 1-Oleoyl-2-chloropropanediol is unique due to its specific chloropropanediol moiety, which imparts distinct chemical and biological properties. This makes it valuable for studying lipid metabolism and the effects of chlorinated lipids .
Biological Activity
Rac 1-Oleoyl-2-chloropropanediol is a synthetic lipid compound notable for its unique structural features, which include an oleoyl fatty acid chain and a chloropropanediol moiety. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications.
Chemical Structure and Properties
This compound has a molecular formula of C21H40ClO3 and a molecular weight of approximately 396.02 g/mol. Its structural characteristics allow it to mimic natural lipids, which may influence its interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C21H40ClO3 |
Molecular Weight | 396.02 g/mol |
Structure | Oleoyl group + Chloropropanediol |
The biological activity of this compound is primarily attributed to its ability to modulate lipid metabolism and influence cellular signaling pathways. Its chlorinated structure can affect membrane fluidity, potentially altering the dynamics of lipid bilayers and impacting cell signaling processes.
Key Mechanisms:
- Lipid Metabolism : Studies suggest that this compound may enhance lipid uptake and storage in cells, influencing metabolic pathways related to energy homeostasis.
- Membrane Interaction : The compound's structural similarity to phospholipids allows it to integrate into cellular membranes, possibly affecting their integrity and function.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound, including effects on cell proliferation, apoptosis, and inflammation. Below are some notable findings from recent studies:
Case Study Findings:
- Cell Proliferation : In vitro studies indicated that this compound could promote cell proliferation in certain cancer cell lines by activating specific signaling pathways associated with growth factors.
- Apoptosis Modulation : The compound was shown to influence apoptosis in human endothelial cells, suggesting potential applications in vascular biology and related therapeutic areas.
- Inflammatory Response : Research indicated that this compound could modulate inflammatory responses by affecting cytokine production in immune cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol | Contains linoleic acid at sn-1 position | Potentially different bioactivity profiles |
Rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol | Mixed fatty acid composition | Varied biological activity due to structural differences |
Glyceryl trilinoleate | Contains three linoleic acid chains | More hydrophilic due to glycerol backbone |
Properties
CAS No. |
1639207-37-6 |
---|---|
Molecular Formula |
C21H39ClO3 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
(2-chloro-3-hydroxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(22)18-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
HPKKPQKDQAKPHW-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)Cl |
Synonyms |
(9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl Ester; |
Origin of Product |
United States |
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